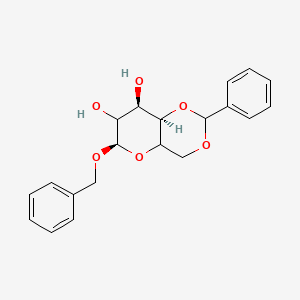

Benzyl 4,6-O-Benzylidene-beta-D-galactopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

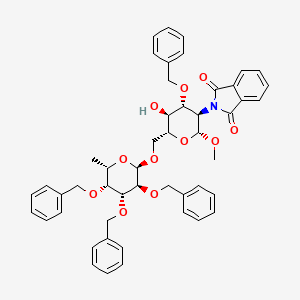

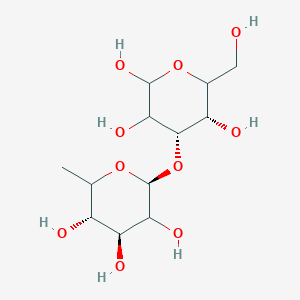

The synthesis of Benzyl 4,6-O-Benzylidene-beta-D-galactopyranoside and related compounds involves several key steps, including condensation reactions and the strategic use of protecting groups to achieve desired structural features. For example, the condensation of 6-O-benzyl-1,2:3,4-di-O-isopropylidene-α-D-galactopyranosyl derivatives with methyl 2,3,4-tri-O-benzyl-6-deoxy-β-D-galactopyranosid-6-yl derivatives has been reported to produce compounds with specific configurations and conformations (Krajewski et al., 1985). Such synthetic approaches are crucial for generating compounds with precise structural attributes for further study.

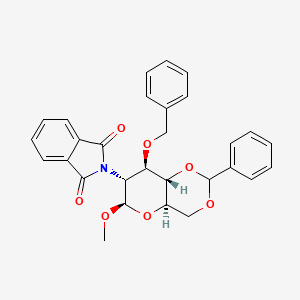

Molecular Structure Analysis

The molecular structure of Benzyl 4,6-O-Benzylidene-beta-D-galactopyranoside derivatives has been elucidated using X-ray diffraction methods, revealing detailed information about their crystal structures and conformations. The study by Krajewski et al. (1985) investigated a derivative crystallizing in the monoclinic system, highlighting the significance of the chiral center configuration and the conformation of galactopyranose rings in determining the compound's overall structure.

Chemical Reactions and Properties

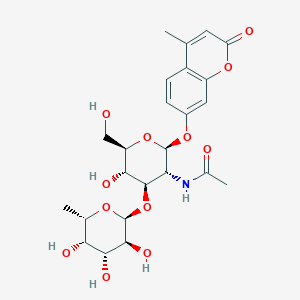

Chemical reactions involving Benzyl 4,6-O-Benzylidene-beta-D-galactopyranoside derivatives are diverse, including glycosylation reactions that enable the construction of complex oligosaccharides. For instance, selective glycosylation catalyzed by halide ion has been demonstrated to yield disaccharide derivatives efficiently (Takeo & Maeda, 1988). These reactions are fundamental for the synthesis of biologically relevant carbohydrate structures.

Physical Properties Analysis

The physical properties of Benzyl 4,6-O-Benzylidene-beta-D-galactopyranoside and its derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structures. X-ray crystallography studies provide insights into the crystal packing and intermolecular interactions that affect these properties.

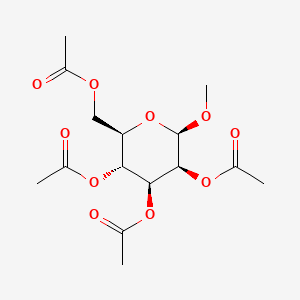

Chemical Properties Analysis

The chemical properties of these compounds, including reactivity towards various chemical groups, acyl migration, and the stability of protecting groups, are critical for their application in synthesis. For example, the acyl migration from C-3 to C-2 under alkaline conditions illustrates the dynamic nature of these molecules in chemical transformations (Chittenden & Buchanan, 1969).

Safety And Hazards

Zukünftige Richtungen

Given its profound antiviral and anticancer properties2, Benzyl 4,6-O-Benzylidene-beta-D-galactopyranoside has tremendous potential for future research, particularly in the field of cancer therapeutics3.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.

Eigenschaften

IUPAC Name |

(6R,8R,8aR)-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c21-16-17(22)20(23-11-13-7-3-1-4-8-13)25-15-12-24-19(26-18(15)16)14-9-5-2-6-10-14/h1-10,15-22H,11-12H2/t15?,16-,17?,18+,19?,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJLVYJUXVHIJN-MQFIESTFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OCC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2[C@@H]([C@@H](C([C@@H](O2)OCC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676259 |

Source

|

| Record name | Benzyl 4,6-O-benzylidene-alpha-L-erythro-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 4,6-O-Benzylidene-beta-D-galactopyranoside | |

CAS RN |

56341-65-2 |

Source

|

| Record name | Benzyl 4,6-O-benzylidene-alpha-L-erythro-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4,5-Dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1139954.png)

![1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt](/img/structure/B1139955.png)